molecular formula C27H26N4O3 B11227222 N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

Cat. No.: B11227222
M. Wt: 454.5 g/mol
InChI Key: VUCPYRNFKITGLC-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Benzyl Group: This step involves the alkylation of the quinoxaline core with benzyl halides under basic conditions.

    Attachment of the Carbamoyl Group: This is done by reacting the intermediate with 3,4-dimethylphenyl isocyanate.

    Final Acetylation: The final step involves the acetylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyl group can be substituted using nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The benzyl and carbamoyl groups can enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
  • Quinoxaline derivatives

Uniqueness

N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H26N4O3/c1-18-13-14-22(15-19(18)2)28-25(33)17-31-24-12-8-7-11-23(24)29-26(27(31)34)30(20(3)32)16-21-9-5-4-6-10-21/h4-15H,16-17H2,1-3H3,(H,28,33)

InChI Key

VUCPYRNFKITGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4)C(=O)C)C

Origin of Product

United States

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